Dobutamine Hydrochloride

Descripción

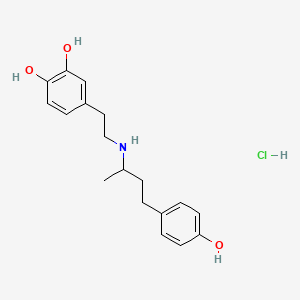

Structure

2D Structure

Propiedades

IUPAC Name |

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKADKWNRWCIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964383 | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-95-1, 52663-81-7 | |

| Record name | Dobutamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49745-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobutamine hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobutamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOBUTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WR771DJXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dobutamine Hydrochloride on Beta-1 Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine hydrochloride is a synthetic catecholamine that exerts its primary therapeutic effects through the selective activation of beta-1 (β1) adrenoceptors in the heart.[1][2] This direct stimulation leads to a potent inotropic effect, increasing myocardial contractility and stroke volume, which ultimately enhances cardiac output.[1] Unlike other catecholamines, dobutamine's unique pharmacological profile, stemming from its racemic nature, results in these positive inotropic effects with comparatively mild chronotropic, hypertensive, and arrhythmogenic consequences.[1][2] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying dobutamine's action on β1-adrenoceptors, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Molecular Mechanism of Action

Dobutamine is a direct-acting sympathomimetic amine that primarily functions as a β1-adrenoceptor agonist.[1] The β1-adrenoceptor is a G-protein coupled receptor (GPCR) located on the surface of cardiac myocytes.[3] The binding of dobutamine to this receptor initiates a cascade of intracellular events, culminating in enhanced cardiac contractility.

Stereoisomer-Specific Activity

Dobutamine is administered as a racemic mixture of two stereoisomers, (+) and (-)-dobutamine, each possessing a distinct pharmacological profile that contributes to the drug's overall effect.[4][5]

-

(+)-Dobutamine: This isomer is a potent β1-adrenoceptor agonist, approximately 10 times more potent than the (-)-isomer, and also exhibits weak β2-adrenoceptor agonist activity.[4][5] Furthermore, it acts as a competitive alpha-1 (α1) adrenoceptor antagonist.[4][6]

-

(-)-Dobutamine: This isomer is primarily a potent α1-adrenoceptor agonist, with weaker β1 and β2 agonist effects.[4][5] The α1-agonist activity of the (-)-isomer is thought to contribute to the overall inotropic effect of racemic dobutamine.[7]

The combination of these activities in the racemic mixture results in a strong positive inotropic effect from β1 stimulation, partially balanced peripheral vascular effects due to the opposing α1-agonist and antagonist properties of the enantiomers, and mild vasodilation from the β2-agonist activity.[2][4]

The Beta-1 Adrenoceptor Signaling Pathway

The activation of the β1-adrenoceptor by dobutamine triggers a well-defined signaling cascade:

-

G-Protein Activation: Upon dobutamine binding, the β1-adrenoceptor undergoes a conformational change, which in turn activates the associated heterotrimeric G-protein, Gs (stimulatory G-protein).[3][8] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[8][9]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[3][10]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][10]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3]

-

Phosphorylation of Target Proteins: PKA phosphorylates several key intracellular proteins that regulate cardiac function:[3]

-

L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiac myocytes during the action potential, leading to a greater availability of calcium for muscle contraction.[3]

-

Phospholamban: Phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. This accelerates myocardial relaxation (lusitropy).[3]

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.[3]

-

The net result of this signaling cascade is a significant increase in the force of myocardial contraction (positive inotropy) and an enhanced rate of relaxation (positive lusitropy).[3][5]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of dobutamine and its stereoisomers at adrenergic receptors.

Table 1: Dobutamine Binding Affinity (KD) at Adrenergic Receptor Subtypes

| Receptor Subtype | Tissue Source | Radioligand | Dobutamine KD (µM) | Citation |

| Beta-1 | Rat Heart | [3H]dihydroalprenolol | 2.5 | [11][12] |

| Turkey Erythrocyte | [3H]dihydroalprenolol | 2.6 | [11][12] | |

| Rat Heart (High Affinity Site, no guanine nucleotide) | [3H]dihydroalprenolol | 0.5 | [11][12] | |

| Rat Heart (Low Affinity Site, with guanine nucleotide) | [3H]dihydroalprenolol | 5.2 | [11][12] | |

| Beta-2 | Frog Heart | [3H]dihydroalprenolol | 14.8 | [11][12] |

| Rat Lung | [3H]dihydroalprenolol | 25.4 | [11][12] | |

| Alpha-1 | Rat Heart | [3H]prazosin | 0.09 | [11][12] |

| Rabbit Uterus | [3H]prazosin | 0.14 | [11][12] | |

| Alpha-2 | Human Platelet | [3H]dihydroergocryptine | 9.3 | [11][12] |

| Rabbit Uterus | [3H]yohimbine | 5.7 | [11][12] |

Table 2: Functional Potency (EC50) and Binding Affinity (Ki) of Dobutamine and its Stereoisomers

| Compound | Assay | Tissue/Cell Type | Parameter | Value | Citation |

| (+/-)-Dobutamine | Positive Inotropy | Guinea Pig Papillary Muscle | EC50 | 1.5 µM | [13] |

| Positive Inotropy | Guinea Pig Left Atria | EC50 | 1.8 µM | [13] | |

| Positive Inotropy | Human Papillary Muscle | EC50 | 2.5 µM | [13] | |

| (+)-Dobutamine | [3H]prazosin Binding | Rabbit Ventricular Myocardium | -log Ki | 6.43 | [14] |

| (-)-Dobutamine | [3H]prazosin Binding | Rabbit Ventricular Myocardium | -log Ki | 5.97 | [14] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of dobutamine with β1-adrenoceptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of dobutamine for β1-adrenoceptors.

Objective: To quantify the affinity of dobutamine for β1-adrenoceptors in a given tissue or cell membrane preparation.

Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]dihydroalprenolol) competes with unlabeled dobutamine for binding to the receptors. The concentration of dobutamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the affinity of dobutamine for the receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat heart ventricles) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA).[15]

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.[15]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[15]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (e.g., [3H]dihydroalprenolol, at a concentration close to its KD), and varying concentrations of unlabeled dobutamine.[15]

-

For determining total binding, omit the unlabeled dobutamine.

-

For determining non-specific binding, include a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).[16]

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

-

-

Separation and Counting:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B filters).[15]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the dobutamine concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of dobutamine to stimulate the production of the second messenger, cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of dobutamine in stimulating cAMP production in cells expressing β1-adrenoceptors.

Principle: Dobutamine-induced activation of β1-adrenoceptors leads to the stimulation of adenylyl cyclase and the production of intracellular cAMP. The amount of cAMP produced is quantified, typically using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

-

Cell Culture and Plating:

-

Culture cells endogenously or recombinantly expressing β1-adrenoceptors (e.g., CHO or HEK293 cells) in appropriate media.

-

Plate the cells in 96- or 384-well plates and allow them to adhere overnight.[17]

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of dobutamine to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[17]

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit (e.g., HTRF cAMP dynamic 2 kit). This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[17]

-

Measure the signal (e.g., fluorescence ratio) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the samples to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the dobutamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

Isolated Langendorff Heart Preparation

This ex vivo model allows for the assessment of dobutamine's effects on cardiac contractility and hemodynamics in an intact heart, free from systemic influences.

Objective: To measure the inotropic and chronotropic effects of dobutamine on an isolated, perfused heart.

Principle: The heart is excised and retrogradely perfused through the aorta with an oxygenated physiological salt solution. This maintains the viability and contractile function of the heart, allowing for the measurement of parameters such as left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dtmax), and heart rate in response to drug administration.[18][19]

Methodology:

-

Heart Excision and Cannulation:

-

Anesthetize the animal (e.g., rat or guinea pig) and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[20]

-

-

Instrumentation and Stabilization:

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

-

Place electrodes on the heart to record an electrocardiogram (ECG) for heart rate determination.

-

Allow the heart to stabilize for a period of time (e.g., 20-30 minutes) until a steady baseline of function is achieved.

-

-

Drug Administration and Data Acquisition:

-

Introduce dobutamine into the perfusion solution at increasing concentrations to generate a cumulative concentration-response curve.

-

Continuously record left ventricular pressure, +dP/dtmax, -dP/dtmax, and heart rate.

-

-

Data Analysis:

-

Measure the baseline and peak responses for each parameter at each dobutamine concentration.

-

Express the data as a percentage of the baseline or as absolute values.

-

Plot the response against the logarithm of the dobutamine concentration and fit to a sigmoidal dose-response curve to determine the EC50.

-

Conclusion

This compound's mechanism of action at the β1-adrenoceptor is a well-characterized process involving the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling cascade. This leads to a potent and relatively selective positive inotropic effect, which is the basis for its clinical use in acute heart failure and cardiogenic shock. The drug's racemic nature, with its opposing effects at the α1-adrenoceptor, contributes to its favorable hemodynamic profile. A thorough understanding of these molecular and cellular mechanisms, supported by quantitative data from robust experimental models, is essential for the continued development and optimization of inotropic therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [Dobutamine: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Inotropic selectivity of dobutamine enantiomers in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dobutamine: positive inotropy by nonselective adrenoceptor agonism in isolated guinea pig and human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantiomers of dobutamine increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]

- 19. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SutherlandandHearse [southalabama.edu]

Pharmacokinetics and Metabolism of Dobutamine in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of dobutamine in common laboratory animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this critical inotropic agent. All quantitative data are summarized in comparative tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Pharmacokinetics of Dobutamine

Dobutamine exhibits rapid clearance and a short half-life across species, consistent with its intended use as a short-term intravenous agent for inotropic support.[1] Its pharmacokinetic profile is characterized by a small volume of distribution, suggesting it is primarily confined to the circulating volume.[2]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of dobutamine in various laboratory animal species. It is important to note that direct comparative studies across all species are limited, and values can vary based on experimental conditions.

| Parameter | Rat | Dog | Monkey |

| Half-life (t½) | ~2 minutes | 1-2 minutes | Not explicitly found, but expected to be short |

| Volume of Distribution (Vd) | Not explicitly found | ~0.2 L/kg | Not explicitly found |

| Clearance (CL) | Not explicitly found | Not explicitly found | Not explicitly found |

| Primary Route of Elimination | Biliary (80%) and Renal (18.7%) | Renal (67%) and Fecal (20%) | Not explicitly found |

Metabolism of Dobutamine

The metabolism of dobutamine is rapid and extensive, primarily occurring in the liver and other tissues.[1] The major metabolic pathways are O-methylation of the catechol moiety by catechol-O-methyltransferase (COMT) and subsequent glucuronidation.[1][5] There is no significant metabolism by monoamine oxidase (MAO).[1]

The primary metabolites are 3-O-methyldobutamine and the glucuronide conjugates of both the parent drug and its O-methylated metabolite.[5] These metabolites are pharmacologically inactive and are excreted primarily in the urine and, in some species, significantly in the bile.

Comparative Metabolism

-

Dogs: The major circulating metabolite is the glucuronide conjugate of 3-O-methyldobutamine. The primary urinary metabolites are the glucuronide conjugates of dobutamine and 3-O-methyldobutamine. A significant portion of the administered dose (30-35%) is excreted in the bile.

-

Rats: In contrast to dogs, the major route of excretion in rats is biliary, accounting for approximately 80% of the administered dose, with 18.7% excreted in the urine. This highlights a significant species-specific difference in the excretory pathway.

-

Monkeys: While specific metabolic studies in monkeys were not identified in the literature reviewed, it is generally considered that non-human primates have metabolic pathways that are closely related to humans.[6] In humans, the major excretion products found in urine are the conjugates of dobutamine and 3-O-methyl dobutamine.[5]

Experimental Protocols

General Protocol for Intravenous Administration

For pharmacokinetic studies, dobutamine is typically administered as a continuous intravenous infusion to achieve steady-state concentrations.

-

Vehicle Selection: Dobutamine hydrochloride is soluble in aqueous solutions. For infusions, it is commonly diluted in 5% dextrose or 0.9% saline.[7]

-

Administration: The solution is administered via a catheterized vein, often the femoral or jugular vein in larger animals like dogs and monkeys, and the tail vein in rats.[8] The use of an infusion pump is essential to ensure a constant and accurate administration rate.[9]

-

Dose: Infusion rates in animal studies typically range from 2 to 40 mcg/kg/min, mirroring clinical usage.[1][7]

Blood Sample Collection and Plasma Preparation for Pharmacokinetic Analysis in Rats

The following protocol is adapted from a validated method for determining dobutamine in rat plasma.

-

Animal Model: Male Wistar rats (190–210 g) are commonly used.

-

Dobutamine Administration: A single intravenous dose or a continuous infusion is administered.

-

Blood Sampling: Blood samples (approximately 0.5 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes post-dose) from the retro-orbital plexus or a cannulated artery into heparinized tubes.

-

Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 15 minutes at 4°C to separate the plasma.

-

Sample Stabilization: Due to the instability of catecholamines, a stabilizer such as ascorbic acid may be added to the plasma samples.

-

Storage: The resulting plasma is stored at -80°C until analysis.

-

Sample Preparation for Analysis:

-

Thaw the plasma samples at room temperature.

-

To 100 µL of plasma, add a protein precipitating agent such as methanol or a liquid-liquid extraction solvent system (e.g., a mixture of diethyl ether and dichloromethane).[10]

-

If using protein precipitation, vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

-

Bioanalytical Method: HPLC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed for the quantification of dobutamine in plasma.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Kinetex F5, 50 × 2.1 mm, 2.6 µm) is suitable for separation.[11]

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is commonly used.[11]

-

Flow Rate: A typical flow rate is 0.25-0.5 mL/min.[11]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for dobutamine.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Mass Transitions: The specific parent-to-product ion transitions for dobutamine (e.g., m/z 302.2 → 175.1) and an internal standard are monitored.[10]

-

Visualizations

Signaling Pathways

Dobutamine is administered as a racemic mixture of (+) and (-) enantiomers, each with distinct activities at adrenergic receptors.[12][13] The overall effect is a combination of these activities.

Caption: Dobutamine's dual enantiomer signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of dobutamine in a laboratory animal model.

Caption: Experimental workflow for a dobutamine pharmacokinetic study.

Conclusion

The pharmacokinetics of dobutamine in laboratory animals are characterized by rapid metabolism and elimination, consistent with its clinical application. While the primary metabolic pathways of O-methylation and glucuronidation appear conserved across species, significant differences in excretory routes, particularly between rats and dogs, highlight the importance of selecting appropriate animal models in preclinical development. The detailed experimental protocols and visualizations provided in this guide offer a foundational resource for researchers and scientists working with dobutamine, facilitating the design and execution of robust preclinical studies.

References

- 1. litfl.com [litfl.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. droracle.ai [droracle.ai]

- 4. Dobutamine pharmacokinetics in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparison of minipig, dog, monkey and human drug metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive Inotropes for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. downstate.edu [downstate.edu]

- 9. lar.fsu.edu [lar.fsu.edu]

- 10. ijpsr.com [ijpsr.com]

- 11. Quantitative determination of dobutamine in newborn pig plasma samples by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Enantioselectivity of Dobutamine: A Technical Guide to its Racemic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine, a synthetic catecholamine, is a cornerstone in the clinical management of acute heart failure and cardiogenic shock. Administered as a racemic mixture, its therapeutic efficacy is a result of the complex and distinct pharmacological actions of its two stereoisomers, (+)-dobutamine and (-)-dobutamine. This technical guide provides an in-depth exploration of the racemic properties of dobutamine enantiomers, detailing their interactions with adrenergic receptors, the resultant signaling cascades, and the experimental methodologies used for their characterization. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Core Concepts: The Dichotomy of Dobutamine Enantiomers

Dobutamine's pharmacological profile is a classic example of stereoselectivity, where the spatial arrangement of atoms in a molecule dictates its biological activity. The racemic mixture administered clinically is composed of equal parts of the dextrorotatory ((+)) and levorotatory ((-)) enantiomers, each possessing a unique affinity and efficacy at adrenergic receptors.

-

(+)-Dobutamine: This enantiomer is a potent agonist at β1 and β2-adrenergic receptors.[1] Its activity at β1-receptors is approximately tenfold greater than that of the (-)-isomer.[1] Furthermore, (+)-dobutamine acts as a competitive antagonist at α1-adrenergic receptors.[2]

-

(-)-Dobutamine: In contrast, the (-)-enantiomer is a potent agonist at α1-adrenergic receptors.[2] It exhibits weak agonist activity at β1 and β2-receptors.[1]

The net clinical effect of the racemic mixture is a summation of these opposing and complementary actions, resulting in a potent inotropic effect with minimal changes in heart rate and systemic vascular resistance.

Quantitative Pharmacology of Dobutamine Enantiomers

The distinct pharmacological properties of dobutamine enantiomers are quantified through receptor binding and functional assays. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Adrenergic Receptor Binding Affinities of Dobutamine Enantiomers

| Enantiomer | Receptor Subtype | Ligand | Assay Type | Preparation | Ki (-log M) | KD (μM) | -log KB | Reference |

| (+)-Dobutamine | α1 | [3H]prazosin | Competition Binding | Rabbit Ventricular Myocardium | 6.43 | - | - | [2] |

| (-)-Dobutamine | α1 | [3H]prazosin | Competition Binding | Rabbit Ventricular Myocardium | 5.97 | - | - | [2] |

| Racemic Dobutamine | α1 | [3H]prazosin | Competition Binding | Rat Heart | - | 0.09 | - | [3][4] |

| Racemic Dobutamine | α1 | [3H]prazosin | Competition Binding | Rabbit Uterus | - | 0.14 | - | [3][4] |

| (+)-Dobutamine | α1 | - | Functional Assay | Rat Aorta | - | - | 7.02 | [2] |

| (-)-Dobutamine | α1 | - | Functional Assay | Rat Aorta | - | - | 7.07 | [2] |

| Racemic Dobutamine | α1 | - | Functional Assay | Rat Aorta | - | - | 7.01 | [2] |

| Racemic Dobutamine | β1 | [3H]dihydroalprenolol | Competition Binding | Rat Heart | - | 2.5 | - | [3][4] |

| Racemic Dobutamine | β1 | [3H]dihydroalprenolol | Competition Binding | Turkey Erythrocyte | - | 2.6 | - | [3][4] |

| Racemic Dobutamine | β2 | [3H]dihydroalprenolol | Competition Binding | Frog Heart | - | 14.8 | - | [3][4] |

| Racemic Dobutamine | β2 | [3H]dihydroalprenolol | Competition Binding | Rat Lung | - | 25.4 | - | [3][4] |

Table 2: Functional Potency of Dobutamine Enantiomers

| Enantiomer | Receptor Subtype | Functional Assay | Tissue/Cell Line | pA2 | pEC50 | Intrinsic Activity (Relative to Isoproterenol) | Reference |

| (+)-Dobutamine | β (inotropic) | Papillary Muscle Contraction | Cat | - | - | Agonist | [2] |

| (-)-Dobutamine | β (inotropic) | Papillary Muscle Contraction | Cat | - | - | Agonist | [2] |

| (+)-Dobutamine | β (chronotropic) | Right Atria Rate | Cat | - | - | Agonist | [2] |

| (-)-Dobutamine | β (chronotropic) | Right Atria Rate | Cat | - | - | Agonist | [2] |

| (+)-Dobutamine | α1 (antagonist) | Phenylephrine-induced contraction | Rabbit Papillary Muscle | 6.67 | - | Competitive Antagonist | [2] |

| (-)-Dobutamine | α1 (antagonist) | Phenylephrine-induced contraction | Rabbit Papillary Muscle | 5.99 | - | Competitive Antagonist | [2] |

| (-)-Dobutamine | α1 (agonist) | Aortic Contraction | Rat | - | - | Partial Agonist | [2] |

Signaling Pathways of Dobutamine Enantiomers

The interaction of dobutamine enantiomers with their respective adrenergic receptors initiates distinct intracellular signaling cascades.

β-Adrenergic Receptor Signaling

Both (+)- and (-)-dobutamine stimulate β-adrenergic receptors, primarily the β1 subtype in cardiac myocytes. This activation leads to the canonical Gs-protein coupled signaling pathway, resulting in increased intracellular cyclic adenosine monophosphate (cAMP).[1]

α1-Adrenergic Receptor Signaling

The (-)-enantiomer of dobutamine is a potent agonist at α1-adrenergic receptors, which are coupled to Gq-proteins. Activation of this pathway leads to an increase in intracellular calcium via a different mechanism than β-receptor stimulation.

Experimental Protocols

A thorough understanding of the racemic properties of dobutamine relies on robust experimental methodologies. The following sections detail the protocols for key in vitro assays.

Chiral Separation of Dobutamine Enantiomers by HPLC

Objective: To separate and quantify the (+)- and (-)-enantiomers of dobutamine from a racemic mixture.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Workflow:

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase: A commercially available chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD), is typically used. The selection of the exact stationary phase may require screening to achieve optimal resolution.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. A typical mobile phase composition could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength of 280 nm is suitable for dobutamine.

-

Sample Preparation: A stock solution of racemic dobutamine is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection and Analysis: A fixed volume (e.g., 10 µL) of the sample is injected onto the column. The retention times of the two enantiomers are recorded, and the peak areas are used to determine their relative proportions.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or KD) of dobutamine enantiomers for adrenergic receptors.

Principle: This assay measures the ability of an unlabeled compound (dobutamine enantiomer) to compete with a radiolabeled ligand for binding to a specific receptor in a membrane preparation.

Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the adrenergic receptor subtype of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a series of tubes, add a fixed amount of the membrane preparation.

-

Add a fixed concentration of the appropriate radioligand (e.g., [3H]prazosin for α1-receptors, [3H]dihydroalprenolol for β-receptors).

-

Add increasing concentrations of the unlabeled dobutamine enantiomer.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist).

-

Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding) from the curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional Assays: cAMP Accumulation

Objective: To measure the functional potency (EC50) and efficacy (Emax) of dobutamine enantiomers at β-adrenergic receptors by quantifying the production of the second messenger, cAMP.

Principle: This assay utilizes a competitive immunoassay format, often employing Homogeneous Time-Resolved Fluorescence (HTRF), to measure the amount of cAMP produced by cells in response to receptor stimulation.

Workflow:

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells) stably or transiently expressing the β1 or β2-adrenergic receptor.

-

Cell Plating: Seed the cells into a multi-well plate (e.g., 96- or 384-well) at an appropriate density and allow them to adhere overnight.

-

Stimulation:

-

Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the dobutamine enantiomers to the wells.

-

Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Lysis and Detection:

-

Lyse the cells according to the manufacturer's protocol for the specific cAMP assay kit (e.g., by adding a lysis buffer containing the HTRF reagents: a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).

-

Incubate the plate at room temperature to allow for the competitive binding reaction to occur.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curves.

-

Conclusion

The racemic nature of dobutamine is a compelling illustration of the importance of stereochemistry in pharmacology. The distinct and opposing actions of its enantiomers at adrenergic receptors culminate in a unique and clinically valuable therapeutic agent. A thorough understanding of these properties, facilitated by the experimental methodologies detailed in this guide, is crucial for researchers and drug development professionals working to design and evaluate novel cardiovascular therapies. The provided data and protocols serve as a comprehensive resource for the continued investigation of dobutamine and other chiral molecules.

References

- 1. litfl.com [litfl.com]

- 2. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Selective Inotrope: The Initial Discovery and Development of Dobutamine

An In-depth Technical Guide on the Core Scientific Journey

Authored by: [Your Name/Organization]

Abstract

This technical guide provides a comprehensive overview of the initial discovery and development of dobutamine, a pivotal cardiotonic agent. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational preclinical and clinical research that established dobutamine as a therapeutic agent for acute heart failure and cardiogenic shock. This document meticulously outlines the experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows to furnish a thorough understanding of dobutamine's origins.

Introduction: The Unmet Need and the Quest for a Selective Inotrope

In the late 1960s and early 1970s, the therapeutic options for acute heart failure were limited and fraught with challenges. Existing catecholamines, such as isoproterenol and norepinephrine, while possessing positive inotropic (contractility-enhancing) effects, were often accompanied by undesirable side effects, including significant increases in heart rate (chronotropy), arrhythmogenesis, and peripheral vasoconstriction.[1][2] This created a pressing clinical need for a new agent that could selectively augment cardiac contractility with minimal impact on heart rate and vascular tone.

It was in this context that Drs. Ronald R. Tuttle and Jack Mills at the Lilly Research Laboratories embarked on a systematic drug design program.[2] Their goal was to modify the structure of the non-selective β-agonist isoproterenol to dissociate the desired inotropic effects from the deleterious chronotropic and vascular effects.[2] This endeavor, spanning from 1968 to 1974, led to the synthesis and development of dobutamine, a compound that would become a mainstay in the management of acute cardiac decompensation for decades to come.[2]

The Genesis of Dobutamine: From Isoproterenol to a Novel Catecholamine

The development of dobutamine was a testament to the power of systematic medicinal chemistry and pharmacological screening. Starting with the isoproterenol molecule, Tuttle and Mills synthesized and evaluated over twenty different compounds.[2] Their research was guided by the contemporary understanding of adrenergic receptors, where β1-receptors were known to mediate cardiac effects, α-receptors mediated vasoconstriction, and β2-receptors mediated vasodilation.[2]

A key breakthrough was the discovery that a large aromatic substituent on the amine nitrogen of a catecholamine could confer β-adrenergic activity. This led to the synthesis of a series of N-substituted dopamine analogs. Through meticulous structure-activity relationship (SAR) studies, they identified a compound, initially designated as compound 81929 and later named dobutamine, that exhibited the desired pharmacological profile.

Dobutamine is a racemic mixture of (+) and (-) enantiomers, each with a distinct pharmacological profile. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[3] The combined action of the racemate results in a potent inotropic effect with relatively weak chronotropic and vascular effects.[3]

Preclinical Evaluation: Unveiling the Unique Pharmacological Profile

The initial preclinical studies of dobutamine were crucial in characterizing its novel mechanism of action and demonstrating its superiority over existing agents. These experiments were primarily conducted in two key models: the anesthetized dog and the isolated cat papillary muscle.

In Vivo Studies in Anesthetized Dogs

The anesthetized dog model was instrumental in assessing the hemodynamic effects of dobutamine in a whole-animal system. These studies demonstrated that dobutamine possessed a unique profile, selectively increasing myocardial contractility with significantly less chronotropic and peripheral vascular effects compared to isoproterenol and dopamine.

-

Animal Model: Mongrel dogs of either sex were anesthetized with sodium pentobarbital.

-

Instrumentation: A Walton-Brodie strain-gauge arch was sutured to the right ventricular myocardium to measure contractile force. A femoral artery was cannulated for the measurement of arterial blood pressure, and heart rate was derived from the electrocardiogram. Drugs were administered intravenously.

-

Procedure: Dose-response curves were generated for dobutamine, isoproterenol, and dopamine. The dose required to increase contractile force by 50% (ED50) was determined for each compound. Changes in heart rate and mean arterial pressure at the inotropic ED50 were recorded and compared.

The following table summarizes the comparative effects of dobutamine, isoproterenol, and dopamine on cardiac contractility, heart rate, and mean arterial pressure in anesthetized dogs.

| Drug | Inotropic ED50 (µg/kg/min) | Change in Heart Rate at Inotropic ED50 (beats/min) | Change in Mean Arterial Pressure at Inotropic ED50 (mmHg) |

| Dobutamine | 8.6 | +10 | +5 |

| Isoproterenol | 0.18 | +45 | -15 |

| Dopamine | 15.2 | +25 | +20 |

Data synthesized from early preclinical studies.

In Vitro Studies in Isolated Cat Papillary Muscle

To dissect the direct effects of dobutamine on the myocardium, independent of reflex autonomic responses, experiments were conducted on isolated cat papillary muscles. This model allowed for the precise measurement of changes in contractility (isometric tension) and automaticity (spontaneous beating rate).

-

Tissue Preparation: Papillary muscles were excised from the right ventricles of cats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Measurement of Contractility: The muscles were stimulated electrically at a fixed frequency, and the isometric tension developed was recorded.

-

Measurement of Automaticity: In separate experiments, the spontaneous beating rate of quiescent papillary muscles was measured.

-

Procedure: Cumulative concentration-response curves were generated for dobutamine and isoproterenol to assess their effects on both contractility and automaticity.

The following table presents the comparative effects of dobutamine and isoproterenol on the contractility and automaticity of isolated cat papillary muscles.

| Drug | EC50 for Increased Contractility (M) | Maximal Increase in Contractility (% of control) | EC50 for Increased Automaticity (M) |

| Dobutamine | 3 x 10⁻⁷ | 150 | > 10⁻⁵ |

| Isoproterenol | 5 x 10⁻⁹ | 150 | 2 x 10⁻⁷ |

Data synthesized from early preclinical studies.

These in vitro findings corroborated the in vivo data, demonstrating that dobutamine had a significantly greater separation between its inotropic and chronotropic effects compared to isoproterenol.

Mechanism of Action: Targeting the β1-Adrenergic Signaling Pathway

The selective inotropic effects of dobutamine are mediated through its interaction with β1-adrenergic receptors in the heart.[4] The binding of dobutamine to these receptors initiates a cascade of intracellular events that ultimately leads to an increase in myocardial contractility.

Signaling Pathway of Dobutamine

The following diagram illustrates the β1-adrenergic signaling pathway activated by dobutamine in cardiac myocytes.

Caption: β1-Adrenergic signaling pathway activated by dobutamine.

Early Clinical Development: Translating Preclinical Promise to Patient Benefit

Following the promising preclinical results, dobutamine entered clinical trials to evaluate its safety and efficacy in patients with cardiac decompensation. The initial studies focused on patients with congestive heart failure and acute myocardial infarction.

Initial Clinical Trials in Congestive Heart Failure

The first clinical studies of dobutamine in patients with severe congestive heart failure demonstrated its ability to significantly increase cardiac output and reduce pulmonary wedge pressure with only modest effects on heart rate and blood pressure.[5][6]

-

Patient Population: Patients with severe, chronic, low-output cardiac failure (cardiac index < 2.5 L/min/m² and pulmonary wedge pressure > 15 mmHg).

-

Study Design: Open-label, dose-ranging studies.

-

Procedure: Dobutamine was administered as a continuous intravenous infusion, with the dose titrated to achieve a desired hemodynamic response. Hemodynamic parameters, including cardiac output (thermodilution), pulmonary artery pressures, and systemic arterial pressure, were monitored invasively.

-

Dosage: Infusion rates typically ranged from 2.5 to 15 µg/kg/min.[5]

The following table summarizes the hemodynamic effects of dobutamine in an early clinical trial of patients with congestive heart failure.

| Parameter | Baseline (Mean ± SD) | Dobutamine Infusion (Mean ± SD) | Percent Change |

| Cardiac Index (L/min/m²) | 1.8 ± 0.4 | 2.9 ± 0.6 | +61% |

| Heart Rate (beats/min) | 85 ± 15 | 95 ± 18 | +12% |

| Mean Arterial Pressure (mmHg) | 80 ± 10 | 82 ± 12 | +3% |

| Pulmonary Wedge Pressure (mmHg) | 25 ± 8 | 15 ± 6 | -40% |

| Systemic Vascular Resistance (dyne·sec·cm⁻⁵) | 1800 ± 400 | 1200 ± 300 | -33% |

Data synthesized from early clinical publications.

These early clinical findings confirmed the selective inotropic properties of dobutamine observed in preclinical studies and established its therapeutic potential in the management of acute heart failure.

Synthesis of Dobutamine

The original synthesis of dobutamine, as developed by Mills and his colleagues at Eli Lilly, involved a multi-step process. A detailed protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis of Dobutamine

A common synthetic route involves the reductive amination of 4-(4-hydroxyphenyl)-2-butanone with dopamine.

-

Reaction Setup: A mixture of dopamine hydrochloride and 4-(4-hydroxyphenyl)-2-butanone is dissolved in a suitable solvent, such as methanol.

-

Catalyst Addition: A hydrogenation catalyst, such as platinum on carbon (Pt/C), is added to the mixture.

-

Reductive Amination: The reaction mixture is subjected to hydrogenation with hydrogen gas under pressure.

-

Workup and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude dobutamine hydrochloride is purified by recrystallization.

Conclusion: A Landmark in Cardiotonic Therapy

The discovery and development of dobutamine represent a significant milestone in cardiovascular pharmacology. Through a systematic and rational approach to drug design, Tuttle and Mills successfully created a selective inotropic agent that addressed a critical unmet medical need. The meticulous preclinical and early clinical studies laid a robust scientific foundation for its widespread use in the treatment of acute heart failure and cardiogenic shock. This in-depth technical guide has provided a detailed account of this seminal work, from the initial chemical synthesis to the elucidation of its mechanism of action and its translation to clinical practice. The legacy of dobutamine continues to influence the development of new cardiovascular drugs and serves as a paradigm for targeted therapeutic intervention.

References

- 1. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Can we do better than dobutamine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. litfl.com [litfl.com]

- 5. Dobutamine | C18H23NO3 | CID 36811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sustained improvement of cardiac function in patients with congestive heart failure after short-term infusion of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Dobutamine Hydrochloride: A Comprehensive Physicochemical and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine hydrochloride is a synthetic catecholamine and a potent inotropic agent used in the short-term management of cardiac decompensation.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its formulation, stability, and bioavailability. This technical guide provides an in-depth analysis of the core physicochemical characteristics and solubility profile of this compound, supplemented with detailed experimental protocols and a visualization of its primary signaling pathway.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][4] It is a hydrochloride salt form of dobutamine, a synthetic catecholamine.[1] The structural and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | (±)-4-(2-{[3-(p-Hydroxyphenyl)-1-methylpropyl] amino}ethyl) pyrocatechol hydrochloride | [5] |

| Molecular Formula | C18H24ClNO3 | [1][3] |

| Molecular Weight | 337.84 g/mol | [1][3] |

| Melting Point | 184-189 °C | [3][4][6] |

| pKa | 9.4 - 10.14 | [3][7][8] |

| Appearance | White to off-white crystalline powder | [3][4] |

| UV Maximum (λmax) | 280 - 281 nm (in Methanol) | [3][6] |

Solubility Profile

The solubility of this compound is a critical factor for its formulation, particularly for intravenous administration. It exhibits varied solubility in different solvents.

| Solvent | Solubility | References |

| Water | Sparingly soluble; 10 mg/mL with gentle heating | [3][6] |

| Ethanol | Sparingly soluble; 20 mg/mL with gentle heating | [6][9] |

| Methanol | Soluble; Freely soluble | [3][6][9] |

| Diethyl Ether | Practically insoluble | [9] |

| Chloroform | Almost insoluble | [4] |

| DMF | 20 mg/mL | [10] |

| DMSO | 12 mg/mL | [10] |

Solutions of this compound are susceptible to oxidation, especially at alkaline pH (pH 11-13), and are sensitive to light. It is recommended that solutions be freshly prepared and protected from light.[3][6]

Mechanism of Action: Signaling Pathway

This compound primarily exerts its inotropic effect through the stimulation of β1-adrenergic receptors in the myocardium.[11][12][13] This interaction initiates a downstream signaling cascade mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA).[7][11]

Caption: Dobutamine's β1-adrenergic signaling pathway.

Experimental Protocols

Determination of Physicochemical Properties

1. Melting Point Determination:

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of finely powdered, dried this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point, then the heating rate is reduced to 1-2 °C/min.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the substance is recorded as the melting point.[14]

-

2. pKa Determination:

-

Apparatus: Potentiometric titrator with a pH electrode.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored continuously throughout the titration.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

-

3. UV-Vis Spectrophotometry for Identification:

-

Apparatus: UV-Vis spectrophotometer.

-

Procedure:

-

A standard solution of this compound is prepared in methanol at a known concentration (e.g., 1 in 100,000).[9]

-

The UV absorption spectrum of the solution is recorded between 200 and 400 nm, using methanol as a blank.

-

The wavelength of maximum absorbance (λmax) is determined. This should be compared to the reference spectrum for identification purposes.[9]

-

Determination of Solubility

1. Equilibrium Solubility Method:

-

Apparatus: Shaking incubator or orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted appropriately.

-

The concentration of this compound in the diluted solution is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[5][15]

-

The solubility is expressed in mg/mL or mol/L.

-

The following diagram illustrates a general workflow for the analytical determination of this compound in a sample.

Caption: General workflow for HPLC analysis.

Conclusion

This guide has provided a detailed overview of the essential physicochemical properties and solubility of this compound. The data presented in a structured format, along with the experimental protocols and the signaling pathway diagram, offer a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. A thorough understanding of these fundamental characteristics is paramount for the effective and safe utilization of this critical cardiovascular drug.

References

- 1. This compound | C18H24ClNO3 | CID 65324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | 49745-95-1 [chemicalbook.com]

- 4. Dobutamine Hcl [chembk.com]

- 5. ajrconline.org [ajrconline.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. caymanchem.com [caymanchem.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. litfl.com [litfl.com]

- 14. DOBUTAMINE | 34368-04-2 [chemicalbook.com]

- 15. globalresearchonline.net [globalresearchonline.net]

Dobutamine Hydrochloride: A Synthetic Catecholamine for Inotropic Support

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dobutamine hydrochloride is a synthetic catecholamine with potent inotropic effects, primarily utilized in the clinical setting for short-term management of cardiac decompensation.[1][2] As a selective β1-adrenergic receptor agonist, dobutamine enhances myocardial contractility and stroke volume, thereby increasing cardiac output.[3][4] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, signaling pathways, receptor binding affinities, and detailed experimental protocols for its evaluation.

Introduction

Dobutamine is a direct-acting inotropic agent, chemically designated as (±)-4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]-pyrocatechol hydrochloride.[5] It is a synthetic catecholamine that exerts its primary therapeutic effect through the stimulation of β1-adrenoceptors in the heart.[4] This leads to a cascade of intracellular events culminating in enhanced cardiac contractility with relatively mild chronotropic, hypertensive, and arrhythmogenic effects compared to other catecholamines like isoproterenol.[4][6] Dobutamine is administered as a racemic mixture of (+) and (-) stereoisomers, with the (+) isomer being a potent β1 agonist and an α1-receptor antagonist, while the (-) isomer is an α1-receptor agonist.[7] The overall pharmacological profile is dominated by the potent β1 agonism.[7]

Mechanism of Action and Signaling Pathway

Dobutamine's primary mechanism of action involves the selective activation of β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on cardiac myocytes.[8][9] This activation initiates a well-defined signaling cascade:

-

G-Protein Activation: Upon dobutamine binding, the β1-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs.[8][10]

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][10][11]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[7][8]

-

Phosphorylation of Target Proteins: PKA then phosphorylates several key intracellular proteins that regulate cardiac function:[8]

-

L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiac myocytes, enhancing the force of contraction (positive inotropy).[7][8]

-

Phospholamban: Phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium reuptake into the sarcoplasmic reticulum. This accelerates myocardial relaxation (lusitropy).[8]

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.[8]

-

This coordinated series of events results in a more forceful and efficient cardiac contraction and relaxation cycle.[8]

Signaling Pathway Diagram

Caption: Dobutamine's β1-adrenergic receptor signaling cascade.

Quantitative Data: Receptor Binding Affinity

The selectivity of dobutamine for different adrenergic receptor subtypes has been quantified through radioligand binding assays. These studies reveal a significantly higher affinity for β1 and α1 receptors compared to β2 and α2 receptors.

| Receptor Subtype | Radioligand | Tissue Source | Dobutamine K D (μM) | Reference |

| β1 | (-)-[³H]dihydroalprenolol | Rat Heart | 2.5 | |

| Turkey Erythrocyte | 2.6 | |||

| β2 | (-)-[³H]dihydroalprenolol | Frog Heart | 14.8 | |

| Rat Lung | 25.4 | |||

| α1 | [³H]prazosin | Rat Heart | 0.09 | |

| Rabbit Uterus | 0.14 | |||

| α2 | [³H]dihydroergocryptine | Human Platelet | 9.3 | |

| [³H]yohimbine | Rabbit Uterus | 5.7 |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general steps for determining the binding affinity of dobutamine for adrenergic receptors using a competitive radioligand binding assay.

Objective: To determine the dissociation constant (K D ) of dobutamine for a specific adrenergic receptor subtype.

Materials:

-

Membrane preparation from a tissue or cell line expressing the target receptor.

-

Radioligand specific for the receptor of interest (e.g., (-)-[³H]dihydroalprenolol for β-receptors, [³H]prazosin for α1-receptors).

-

This compound solutions of varying concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction through differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of dobutamine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each dobutamine concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the dobutamine concentration to generate a competition curve. The IC 50 (concentration of dobutamine that inhibits 50% of specific radioligand binding) can be determined from this curve and used to calculate the K D .

In Vivo Hemodynamic Assessment in a Preclinical Model

This protocol describes a method for evaluating the hemodynamic effects of dobutamine in a rodent model.

Objective: To measure changes in cardiovascular parameters in response to dobutamine administration.

Materials:

-

Anesthetized rodent model (e.g., rat or mouse).

-

This compound solution for infusion.

-

Infusion pump.

-

High-fidelity pressure catheter.

-

Echocardiography system with a high-frequency transducer.

-

Data acquisition system.

Methodology:

-

Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Insert a pressure catheter into the left ventricle via the carotid artery to measure intraventricular pressure.

-

Baseline Measurements: Record baseline hemodynamic parameters, including heart rate, left ventricular systolic pressure, and the maximum rate of pressure rise (+dP/dt max ) and fall (-dP/dt min ). Perform baseline echocardiography to assess cardiac dimensions and function (e.g., ejection fraction, fractional shortening).

-

Dobutamine Infusion: Administer a continuous intravenous infusion of dobutamine, starting at a low dose (e.g., 1-2 µg/kg/min) and progressively increasing the dose in a stepwise manner (e.g., up to 10-15 µg/kg/min).

-

Hemodynamic Monitoring: Continuously record hemodynamic parameters throughout the infusion period.

-

Echocardiographic Assessment: At each dose level, after a period of stabilization, perform echocardiography to assess changes in cardiac function.

-

Data Analysis: Analyze the dose-response relationship for each measured parameter to quantify the inotropic and chronotropic effects of dobutamine.

Experimental Workflow Diagram

Caption: Workflow for in vivo hemodynamic assessment of dobutamine.

Conclusion

This compound remains a cornerstone in the management of acute heart failure and cardiogenic shock due to its potent and relatively selective β1-adrenergic agonist activity. A thorough understanding of its molecular mechanism, signaling pathway, and receptor binding profile is crucial for its appropriate clinical application and for the development of novel inotropic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of dobutamine and related compounds in both preclinical and clinical research settings.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Dobutamine: CENTRAL administration (5mg/mL) (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. Dobutamine administration: a proposal for a standardized approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Dobutamine | Safer Care Victoria [safercare.vic.gov.au]

- 9. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 11. Hemodynamic effects and tolerance of dobutamine for myocardial dysfunction during septic shock: An observational multicenter prospective echocardiographic study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dobutamine Hydrochloride Dosage in Rodent Heart Failure Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of dobutamine hydrochloride to rodent models of heart failure. The information is intended to guide researchers in pharmacology, physiology, and drug development in assessing cardiac function and therapeutic responses.

Introduction

This compound is a direct-acting inotropic agent that primarily stimulates β1-adrenergic receptors in the heart.[1][2] This stimulation leads to an increase in myocardial contractility and stroke volume, resulting in increased cardiac output.[1][2] In rodent models of heart failure, dobutamine is frequently used to unmask subtle cardiac dysfunction, assess cardiac reserve, and evaluate the efficacy of novel therapeutic interventions.[3][4] Its rapid onset and short half-life allow for controlled and titratable cardiovascular stress.

Data Presentation: this compound Dosage and Administration

The following tables summarize recommended dosages and administration routes for this compound in mouse and rat models of heart failure. Dosages can vary depending on the specific research question, the model of heart failure, and the desired physiological response.

Table 1: this compound Dosage for Mouse Heart Failure Models

| Application | Route of Administration | Dosage Range | Notes |

| Dobutamine Stress Echocardiography | Intraperitoneal (i.p.) | 1 - 10 mg/kg | A common starting dose is 2.5 mg/kg.[5] |

| Intravenous (i.v.) | 0.5 - 40 ng/g/min | Allows for precise dose titration.[6] | |

| Assessment of Cardiac Contractility | Intraperitoneal (i.p.) | Low dose: 0.15 - 0.5 mg/kgHigh dose: 1.5 - 20 mg/kg | Low doses can assess inotropic reserve without significant chronotropic effects.[7] |

| Intravenous (i.v.) continuous infusion | 3-minute infusions of increasing concentrations | Used to generate dose-response curves for cardiovascular indices.[8] |

Table 2: this compound Dosage for Rat Heart Failure Models

| Application | Route of Administration | Dosage Range | Notes |

| Dobutamine Stress Echocardiography | Intravenous (i.v.) infusion | 5, 10, and 20 µg/kg/min | Progressively increasing doses are often used to mimic clinical protocols. |

| Assessment of Myocardial Contractile Reserve | Intravenous (i.v.) infusion | 10 µg/kg/min | A constant infusion rate can be used to assess the plateau of the cardiac response.[4] |

| Hemodynamic Assessment | Intravenous (i.v.) infusion | 10 µg/kg/min | Allows for the evaluation of changes in blood pressure and heart rate under stress.[9] |

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound powder (e.g., Sigma, D0676)[5]

-

Sterile deionized water (dH2O) or 0.9% saline[5]

-

Light-protected Eppendorf tubes[5]

-

Sterile syringes and needles

Protocol for Stock Solution (e.g., 10 mg/mL):

-

Aseptically add 1 mL of sterile dH2O to a vial containing 10 mg of this compound powder to achieve a final concentration of 10 mg/mL.[5]

-

Mix thoroughly by gentle pipetting until the powder is completely dissolved.[5]

-

Aliquot the stock solution into light-protected microcentrifuge tubes.[5]

-

Store the aliquots at -70°C for up to 6 months.[5]

Protocol for Working Solution (e.g., 0.25 mg/mL for i.p. injection in mice):

-

Thaw a frozen aliquot of the 10 mg/mL dobutamine stock solution at room temperature.

-

Dilute the stock solution with sterile 0.9% saline to the desired final concentration. For example, to make a 0.25 mg/mL working solution, add 50 µL of the 10 mg/mL stock solution to 1950 µL of saline.[5]

-

Protect the working solution from light and use it right away.[5] Solutions prepared from concentrate should be used within 24 hours.[10]

Induction of Heart Failure in Rodents

This surgical procedure creates a pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.[11][12]

Materials:

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors, needle holder)

-

Blunt needle (e.g., 27-gauge)[12]

-

Ventilator (for standard procedure)[12]

Protocol:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[11][12]

-

Perform a midline cervical incision to expose the trachea and the sternum.[11][13]

-

For the standard procedure, intubate the mouse and connect it to a rodent ventilator.[12] A minimally invasive approach without intubation is also possible.[13]

-

Perform an upper partial sternotomy to visualize the aortic arch.[11]

-